![molecular formula C21H25Cl2N3O3 B3018772 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309733-65-9](/img/structure/B3018772.png)
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one exerts its anti-cancer effects by inhibiting the activity of BTK and ITK, which are key enzymes involved in the signaling pathways that regulate cancer cell growth and proliferation. By inhibiting these enzymes, 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one blocks the activation of downstream signaling molecules, leading to the inhibition of cancer cell growth and proliferation. 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one also induces apoptosis in cancer cells by activating the caspase pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth and proliferation. 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK inhibition, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential for off-target effects on other enzymes and signaling pathways.
Future Directions
There are several future directions for the use of 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one in cancer therapy. One potential direction is the development of combination therapies that include 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one analogs with improved pharmacokinetic properties and selectivity for BTK and ITK inhibition. Finally, further studies are needed to explore the potential use of 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Conclusion:
In conclusion, 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its use in cancer therapy. Further research is needed to fully explore the potential of 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one as a cancer therapy and to develop new and improved analogs with enhanced efficacy and selectivity.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with piperidine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the intermediate 1-(2,4-dichlorophenoxy)-4-piperidinylacetic acid. This intermediate is then reacted with 6-tert-butyl-3-hydrazinylpyridazine-4-carboxylic acid to form 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one. The final compound is purified by column chromatography to obtain a pure product.
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of key enzymes involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). 6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O3/c1-21(2,3)18-6-7-19(27)26(24-18)15-8-10-25(11-9-15)20(28)13-29-17-5-4-14(22)12-16(17)23/h4-7,12,15H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCGXCZHZQLVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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